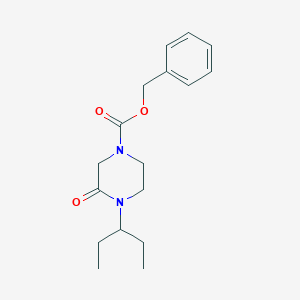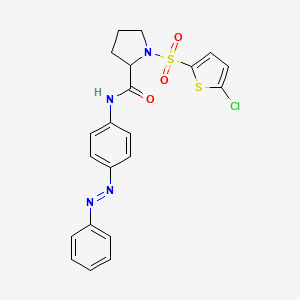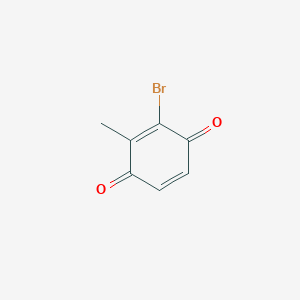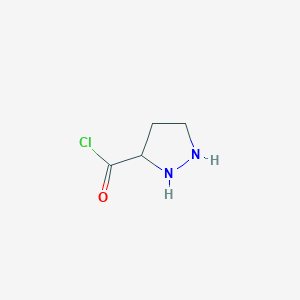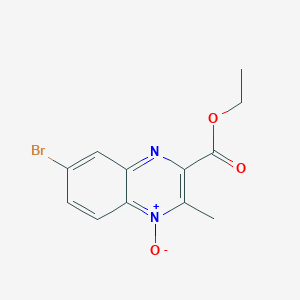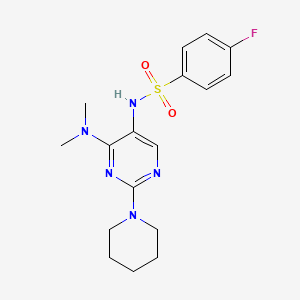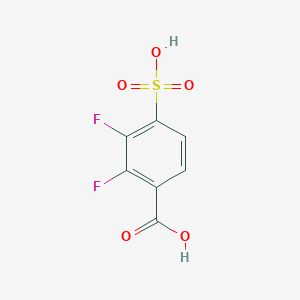
2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl is an organic compound with the molecular formula C16H18O2 It is a biphenyl derivative characterized by the presence of two methoxy groups and two methyl groups attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethoxybenzaldehyde and 2,6-dimethylbenzene.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a catalyst, such as a Lewis acid, to form the biphenyl core.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include:
Batch or Continuous Reactors: The use of batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: The selection of efficient catalysts and solvents to enhance reaction rates and selectivity.
Automation and Monitoring: The implementation of automated systems and monitoring equipment to ensure consistent product quality and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Biphenyl compounds with new functional groups.
Scientific Research Applications
2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl involves its interaction with molecular targets and pathways. For example:
Ligand Binding: The compound can act as a ligand, binding to metal ions or other molecules to form complexes.
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-1,1-biphenyl: Lacks the methyl groups present in 2,6-Dimethoxy-2,6-dimethyl-1,1-biphenyl.
2,6-Dimethyl-1,1-biphenyl: Lacks the methoxy groups present in this compound.
This compound-4-carboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H18O2 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H18O2/c1-11-7-5-8-12(2)15(11)16-13(17-3)9-6-10-14(16)18-4/h5-10H,1-4H3 |
InChI Key |
NCPFROAVBZLBQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)
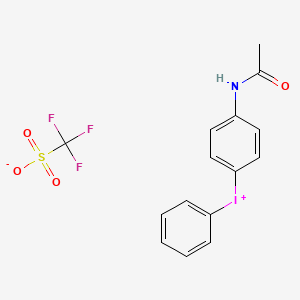

![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
